2-Bromoallylamine
Overview
Description
2-Bromoallylamine is a useful research compound. Its molecular formula is C3H6BrN and its molecular weight is 135.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53432. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Antibiotics
2-Bromoallylamine plays a role in the synthesis of new classes of monocyclic β-lactam antibiotics. In a study by Brickner et al. (1988), unprotected primary 2-bromoallylamines carrying a siloxy substituent underwent Pd(Ph3P)4-catalyzed cyclocarbonylation. This resulted in the formation of siloxy-substituted 3-isopropylideneazetidin-2-ones, which were desilylated to yield monocyclic β-lactam antibiotics (Brickner et al., 1988).
Organic Chemistry Applications
In the realm of organic chemistry, this compound is used in various synthesis reactions. Barluenga et al. (1996) demonstrated that the treatment of secondary aliphatic 2-bromoallylamines with organolithium compounds led to saturated amines. This process involved the incorporation of the organic group of the organolithium compound at the alpha carbon, revealing important insights into bond cleavage and formation in organic synthesis (Barluenga et al., 1996).
Anti-neurodegenerative Drug Synthesis
Sudhapriya et al. (2019) explored the use of 2-bromo-N-propargylamines, prepared through A3-reaction and coupling with 2-bromo benzaldehyde, in the synthesis of diazepines as Acetylcholinesterase (AChE) inhibitors. These compounds showed potential as anti-neurodegenerative drugs, further highlighting the versatility of this compound derivatives in medicinal chemistry (Sudhapriya et al., 2019).
Structural and Crystallographic Studies
Ziemniak et al. (2022) conducted structural studies on bromo-substituted derivatives of 2-deoxy-d-glucose, including 2-deoxy-2-bromo-d-glucose (2-BG), providing insight into the structural impact of bromine substitution in sugar molecules. This study is relevant to understanding the molecular and crystal structures involving bromo-substituted compounds, like this compound (Ziemniak et al., 2022).
Mechanism of Action
Target of Action
It is known that amines, in general, can interact with aldehydes and ketones to yield imines and enamines . These are common intermediates in biological pathways .
Mode of Action
The interaction of 2-Bromoallylamine with its targets involves a process known as nucleophilic addition . This process begins with the nucleophilic addition of the primary amine to the carbonyl group, followed by the transfer of a proton from nitrogen to oxygen, yielding a neutral amino alcohol or carbinolamine . This is then followed by the loss of water to give the imine .
Biochemical Pathways
The formation of imines and enamines, which are common intermediates in biological pathways, suggests that this compound could potentially influence a variety of biochemical processes .
Result of Action
The formation of imines and enamines suggests that the compound could potentially influence a variety of cellular processes .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Bromoallylamine involves its interaction with biomolecules. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-bromoprop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrN/c1-3(4)2-5/h1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSISDMYBCYBKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219588 | |
Record name | Allylamine, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6943-51-7 | |
Record name | 2-Propen-1-amine, 2-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6943-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoallylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6943-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allylamine, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoprop-2-en-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMOALLYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV82C960TE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide an example of how 2-bromoallylamines have been utilized in organic synthesis?
A2: Palladium(0)-catalyzed cyclocarbonylation of primary 2-bromoallylamines has proven valuable in synthesizing both E and Z isomers of 3-(hydroxyisopropylidene)azetidin-2-ones. [] These compounds serve as important precursors for creating a novel class of monocyclic β-lactams. This highlights the synthetic utility of 2-bromoallylamines in accessing valuable heterocyclic compounds. []
Q2: What is the proposed mechanism for the formation of unexpected products like 1,3-diamines and hexahydropyrimidines in the reaction of 2-bromoallylamines with organolithium reagents?
A3: The proposed mechanism involves the initial formation of lithium propargylamides from 2-bromoallylamines upon reaction with organolithium compounds. [] These propargylamides are susceptible to C(propargylic)-C(acetylenic) bond cleavage induced by the organolithium reagent. This cleavage generates reactive intermediates that can further react to yield either 1,3-diamines or hexahydropyrimidines depending on the specific reaction conditions and the time allowed for the reaction to proceed. [] Trapping experiments successfully identified dilithium acetylide, supporting the proposed mechanism involving C-C bond cleavage. []
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